(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid
Overview
Description
“(4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 182281-01-2. It has a molecular weight of 222.05 and its IUPAC name is 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, sealed, and dry .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis and Characterization of Polyesters : The compound has been used in the synthesis of diesters with oxalic and phthalic acid, leading to polymers suitable for controlled drug delivery through in vivo biodegradation (Abdelaal & Abbas, 1996).
- Catalytic Applications : A study focused on the preparation and characterization of a novel ethyl and boron sulfonic acid-based bifunctional periodic mesoporous organosilica, which proved efficient for the synthesis of tetrahydrobenzo[b]pyrans (Norouzi, Elhamifar, Mirbagheri & Ramazani, 2018).
- Synthesis of Dihydropyran 3-O-Carbamates : This research involved the metalation−Suzuki−Miyaura cross-coupling reactions to produce 2-substituted dihydropyran O-carbamates, indicating the compound's role in complex organic syntheses (Bower, Guillaneux, Nguyen, Wong & Snieckus, 1998).
Material Science and Engineering
- Fluorescence Emission and Optical Properties : A study on coumarin-based fluorophores, including a benzocoumarin-phenyl boronic acid hybrid, demonstrated solid-state emission properties and fluorescence response to water, indicating potential applications in optoelectronic materials (Sun, Wang, Chen & Duan, 2012).
Boron Neutron Capture Therapy (BNCT)
- Novel Boron Carrier for BNCT : Research on the complexation of boric acid with 2-Deoxy-D-glucose for BNCT applications showed that this compound might be an effective alternative boron carrier for cancer therapy (Akan, Demiroğlu, Avcıbaşı, Oto, Ozdemir, Deniz & Basak, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
It is known that boronic acids can participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst. The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst .
Biochemical Pathways
Boronic acids are known to interfere with various biochemical processes, such as proteolysis, glycolysis, and signal transduction .
Result of Action
A study has shown that a hydroquinone analog, which is structurally similar to this compound, can induce apoptosis in c26 colon cancer cells and inhibit tumor growth in vivo .
Action Environment
The action, efficacy, and stability of (4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids . Moreover, the presence of certain functional groups can influence the reactivity of boronic acids in biochemical reactions .
Properties
IUPAC Name |
[4-[2-(oxan-2-yloxy)ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c15-14(16)12-6-4-11(5-7-12)8-10-18-13-3-1-2-9-17-13/h4-7,13,15-16H,1-3,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICMGZMCEXKDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCOC2CCCCO2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661394 | |
Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095639-99-8 | |
Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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